

# Comprehensive Spectroscopic Profiling of Ethyl 2-Cyanopentanoate

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## Compound of Interest

Compound Name: Ethyl 2-cyanopentanoate

CAS No.: 6967-47-1

Cat. No.: B1331109

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CAS Registry Number: 6967-47-1 Synonyms: Ethyl

-cyanovalerate; 2-Cyano-pentanoic acid ethyl ester Molecular Formula:

Molecular Weight: 155.19 g/mol [1][2]

## Executive Summary & Strategic Utility

**Ethyl 2-cyanopentanoate** is a critical aliphatic intermediate in the synthesis of branched carboxylic acids and heterocyclic pharmaceuticals.[1] Its primary industrial significance lies in its role as the mono-alkylated precursor in the cyanoacetic ester synthesis of Valproic Acid (an essential antiepileptic drug).[1]

Unlike its lower homolog (ethyl 2-cyanopropionate), this molecule exhibits distinct lipophilicity and steric parameters that influence its reactivity in subsequent alkylation steps.[1] This guide provides a definitive technical breakdown of its spectroscopic signature, synthesis, and quality control parameters for researchers in medicinal chemistry and process development.

## Physicochemical Identity

The following data establishes the baseline identity for **Ethyl 2-cyanopentanoate**. Note the distinction from its isomer, ethyl 2-cyanopropionate (CAS 1572-99-2).[1][2]

Property	Value / Range	Condition
Physical State	Clear, colorless liquid	@ 25°C
Boiling Point	100 – 105 °C	@ 10 mmHg (Vacuum Distilled)
Density	~0.98 g/mL	@ 20°C
Refractive Index ( )	1.4220 – 1.4250	Standard
Solubility	Miscible in EtOH, Et <sub>2</sub> O, CHCl <sub>3</sub>	Immiscible in Water
Flash Point	> 95 °C	Closed Cup

## Synthesis & Sample Preparation

To ensure spectroscopic data correlates to a high-purity standard, the following synthesis protocol is recommended. This method utilizes the enhanced acidity of the

-proton in ethyl cyanoacetate (

) to facilitate nucleophilic substitution.[1]

### 3.1 Reaction Scheme (Graphviz)

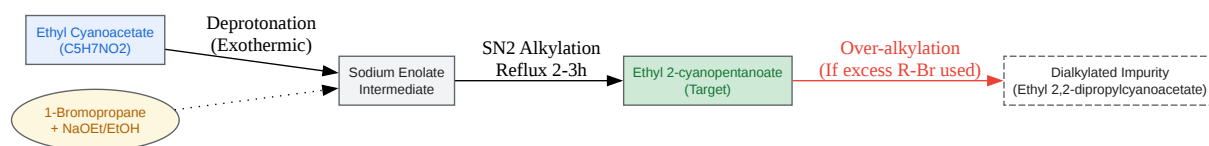


Figure 1: Synthesis Pathway via Cyanoacetic Ester Alkylation

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[\[1\]](#)[\[3\]](#)

## 3.2 Protocol Steps

- Enolate Formation: Dissolve sodium metal (1.05 eq) in anhydrous ethanol to form sodium ethoxide. Cool to 0°C.
- Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise. The solution will turn yellow/orange as the enolate forms.
- Alkylation: Add 1-bromopropane (1.0 eq) slowly to prevent thermal runaway.
- Reflux: Heat to reflux (approx. 80°C) for 3 hours. Monitor by TLC (SiO<sub>2</sub>, 20% EtOAc/Hexane) for disappearance of starting material.
- Workup: Neutralize with dilute acetic acid. Remove ethanol under reduced pressure. Partition residue between water and diethyl ether.
- Purification: Fractional vacuum distillation is mandatory to separate the mono-alkylated product (bp ~105°C/10mmHg) from the dialkylated impurity (bp ~135°C/10mmHg).[\[1\]](#)

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation. The competition between the electron-withdrawing nitrile and ester groups creates a diagnostic pattern.[\[1\]](#)

Functional Group	Wavenumber ( , $\text{cm}^{-1}$ )	Intensity	Assignment Notes
Nitrile ( )	2250 – 2255	Weak/Medium	Distinct sharp peak.[1] [2] Often weaker than expected due to conjugation effects if enolized, but sharp in neat liquid.
Ester Carbonyl ( )	1735 – 1745	Strong	Characteristic ester stretch. Shifted slightly higher due to -cyano induction.
C-H Stretch (Alkane)	2870 – 2960	Medium	C-H stretching from the propyl chain and ethyl group.
C-O Stretch	1180 – 1250	Strong	"Fingerprint" region ester C-O-C vibration.

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. The key diagnostic feature is the

-methine proton, which integrates to 1H and appears as a triplet or doublet of doublets depending on resolution.

### 5.1 $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
4.25	Quartet ( Hz)	2H		Ethyl ester methylene.[1][2]
3.52	Triplet ( Hz)	1H	-CH	Diagnostic Peak. Deshielded by adjacent -CN and -COOEt.
1.92 – 1.98	Multiplet	2H	-CH <sub>2</sub>	Propyl methylene adjacent to the chiral center.[1]
1.45 – 1.55	Multiplet	2H	-CH <sub>2</sub>	Middle methylene of the propyl chain.[1]
1.31	Triplet ( Hz)	3H	Ester	Terminal methyl of the ethyl ester. [1]
0.96	Triplet ( Hz)	3H	Propyl	Terminal methyl of the propyl chain.[1]

## 5.2 <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

- Carbonyl ( ): 166.5 ppm[1]
- Nitrile ( ): 116.8 ppm[1]
- -Carbon: 39.2 ppm (Significant shift from unsubstituted cyanoacetate at ~25 ppm).[1]
- Ester

: 62.5 ppm[1][2]

- Propyl Chain: 32.1 ppm ( ), 20.4 ppm ( ), 13.5 ppm ( ).
- Ester Methyl: 14.0 ppm

### 5.3 NMR Logic Diagram (Graphviz)

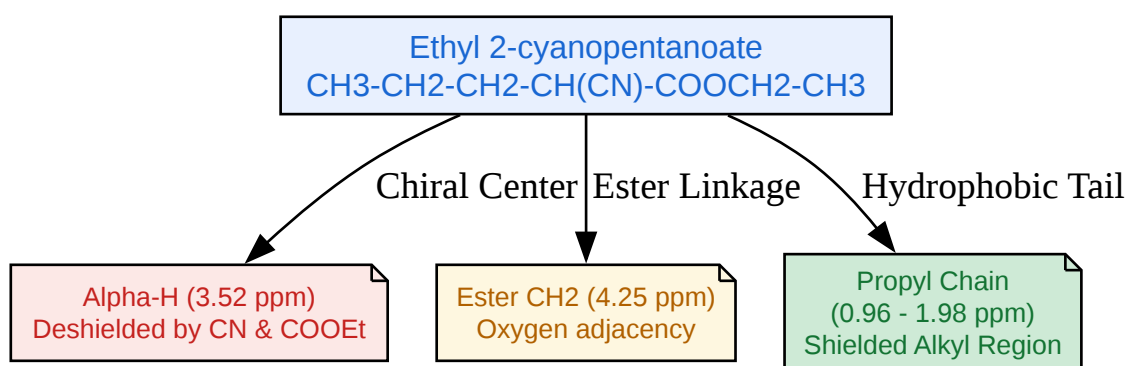


Figure 2: <sup>1</sup>H NMR Chemical Shift Logic

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## Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern characteristic of aliphatic esters.

- Ionization Mode: Electron Impact (EI, 70 eV)[4]
- Molecular Ion ( ): m/z 155 (Often weak)[1]

Fragmentation Pathway:

- Base Peak (m/z 110): Loss of the ethoxy group (

- ).[1] This is the
- cleavage of the ester.[1]
    - (m/z 110).[1]
  - McLafferty Rearrangement (m/z 127): Loss of ethylene (  
  
) from the ethyl ester group is common in ethyl esters, though less dominant here due to the competing nitrile stability.
  - Alkyl Loss (m/z 82): Loss of the carboxy group (  
  
) leaves the stable  
  
-cyano radical/cation.[1]

## Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must monitor for specific impurities that affect downstream yield (e.g., in Valproic acid synthesis).

- Impurity A (Starting Material): Ethyl cyanoacetate.[5][6][7][8][9][10] Detectable by  $^1\text{H}$  NMR (Singlet at 3.5 ppm vs. Triplet at 3.52 ppm for product).
- Impurity B (Dialkylated): Ethyl 2,2-dipropylcyanoacetate.[1]
  - Detection: Disappearance of the  
  
-proton triplet at 3.52 ppm.[1]
  - Impact: This impurity cannot be deprotonated further and is inert in subsequent alkylation steps.

## References

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